molecular formula C17H18ClNO3 B2407979 N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride CAS No. 2377031-13-3

N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride

Cat. No.: B2407979
CAS No.: 2377031-13-3
M. Wt: 319.79
InChI Key: DJPFVZCVQWQTLD-UHFFFAOYSA-N
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Description

N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride is a complex organic compound that features a benzodioxole ring fused with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde in the presence of an acid catalyst.

    Allylation: The next step involves the allylation of the benzodioxole ring using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can convert the nitro group to an amine group, enhancing the compound’s reactivity.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various functional groups on the benzodioxole ring.

Scientific Research Applications

N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The benzodioxole ring and the amine group play crucial roles in binding to the target sites and modulating their activity.

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-chloro-N-[(2-prop-2-enoxyphenyl)methyl]acetamide
  • N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]cyclopentanamine;hydrochloride
  • N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine

Uniqueness: N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride is unique due to its specific structural features, such as the combination of the benzodioxole ring and the allyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[(2-prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3.ClH/c1-2-9-19-15-6-4-3-5-13(15)11-18-14-7-8-16-17(10-14)21-12-20-16;/h2-8,10,18H,1,9,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPFVZCVQWQTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CNC2=CC3=C(C=C2)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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